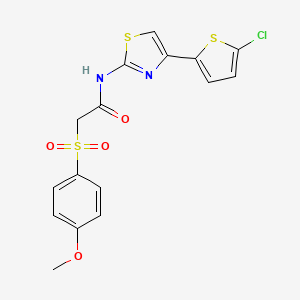

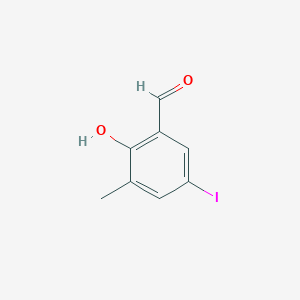

![molecular formula C19H21N3O4S B2994320 N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide CAS No. 899997-73-0](/img/structure/B2994320.png)

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide” is a chemical compound with the molecular formula C19H21N3O4S and a molecular weight of 387.45. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

科学的研究の応用

Anti-acetylcholinesterase Activity

- Novel Piperidine Derivatives: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide, was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. A particular derivative showed a significant increase in acetylcholine content in the cerebral vortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Sodium Channel Blockers

- Constrained Analogues of Tocainide: Research into conformationally restricted analogues of tocainide, including derivatives of piperidine, showed marked increase in potency as voltage-gated skeletal muscle sodium channel blockers. This highlights their potential development as antimyotonic agents (Catalano et al., 2008).

Interaction with CB1 Cannabinoid Receptor

- Molecular Interaction Studies: Derivatives including N-(piperidin-1-yl) related compounds have been studied for their potent and selective antagonist activity for the CB1 cannabinoid receptor, contributing valuable insight into the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Urokinase Receptor Targeting for Cancer Therapy

- Virtual Screening and Biochemical Studies: Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant inhibition of cell growth and induction of apoptosis, alongside blocking angiogenesis. This research points towards the potential use of these compounds in combating breast tumor metastasis (Wang et al., 2011).

CCR5 Antagonist for HIV-1 Inhibition

- Discovery of Piperidine-4-carboxamide CCR5 Antagonists: Research into improving metabolic stability of piperidine derivatives led to the discovery of TAK-220, a potent inhibitor of HIV-1 replication in human peripheral blood mononuclear cells, showcasing the application of these compounds in HIV-1 therapy (Imamura et al., 2006).

Antiplatelet Aggregation Activity

- Synthesis and Evaluation of Piperazine Analogues: New carbamoylpyridine and carbamoylpiperidine analogues were synthesized and showed significant antiplatelet aggregating compounds, indicating their therapeutic potential in preventing thrombotic diseases (Youssef et al., 2011).

作用機序

Target of Action

The primary targets of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide are currently unknown. This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Mode of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on the specific compound and its chemical modifications .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

特性

IUPAC Name |

N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c23-18(15-8-3-1-4-9-15)21-19(24)20-16-10-7-11-17(14-16)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJLOCBKDRQVPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332372 |

Source

|

| Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899997-73-0 |

Source

|

| Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

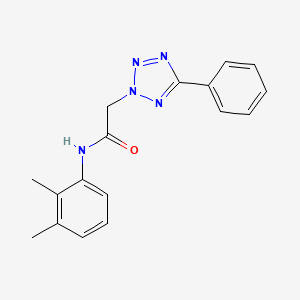

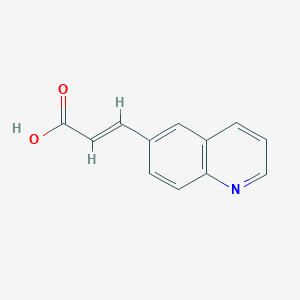

![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)

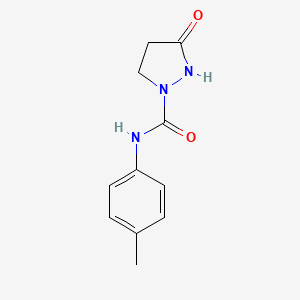

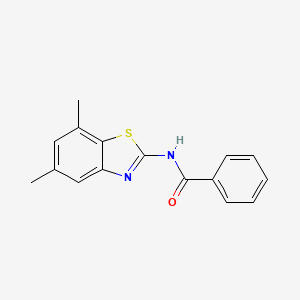

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)

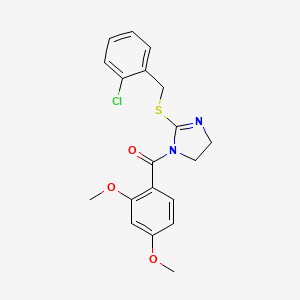

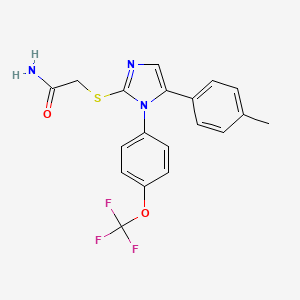

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)